![molecular formula C27H17BrO B12514587 1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one](/img/structure/B12514587.png)
1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is a compound that belongs to the spirobifluorene family. Spirobifluorenes are known for their unique structural properties, which include a rigid, cross-shaped configuration due to the spiro linkage between two fluorene units. This structure imparts significant thermal stability and resistance to molecular aggregation, making spirobifluorenes valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one typically involves the bromination of 9,9’-Spirobi[fluoren]-2-yl-ethanone. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
科学研究应用
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent thermal stability and electronic properties.
Material Science: Employed in the synthesis of conjugated microporous polymers for gas absorption and separation.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex spirobifluorene derivatives used in various applications.
作用机制
The mechanism of action of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is primarily related to its ability to participate in various chemical reactions. The spiro linkage provides a rigid framework that enhances the compound’s stability and electronic properties. In organic electronics, it facilitates efficient charge transport and emission of light in OLEDs and OPVs .
相似化合物的比较
Similar Compounds
9,9’-Spirobifluorene: A parent compound with similar structural properties but without the bromine and ethanone functionalities.
2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine: Another derivative used in OLEDs and OPVs.
Uniqueness
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications .
属性
分子式 |
C27H17BrO |
|---|---|
分子量 |
437.3 g/mol |
IUPAC 名称 |
2-bromo-1-(9,9'-spirobi[fluorene]-2-yl)ethanone |
InChI |
InChI=1S/C27H17BrO/c28-16-26(29)17-13-14-21-20-9-3-6-12-24(20)27(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)27/h1-15H,16H2 |
InChI 键 |
HZZWVYJPYJWILC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


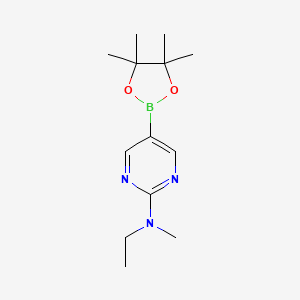
![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
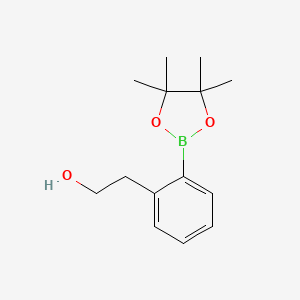
![1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol](/img/structure/B12514546.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2-difluoronaphthalene](/img/structure/B12514554.png)
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)
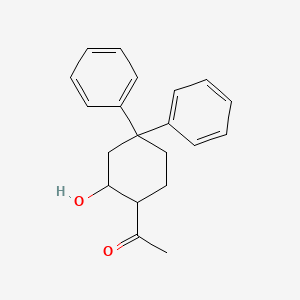
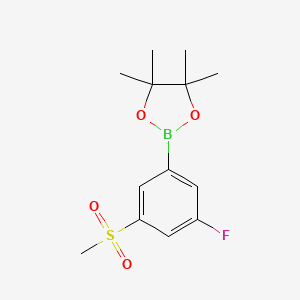
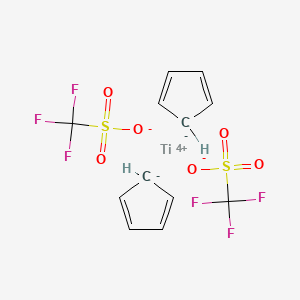
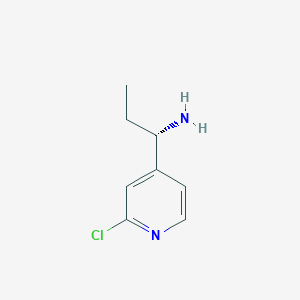
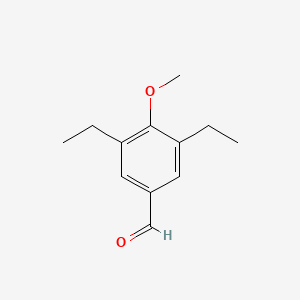
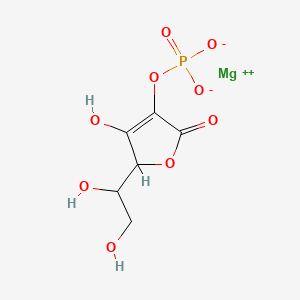
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)
